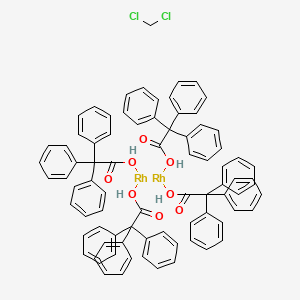

Rhodium(II) triphenylacetate dimer

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C81H66Cl2O8Rh2 |

|---|---|

分子量 |

1444.1 g/mol |

IUPAC名 |

dichloromethane;bis(rhodium);tetrakis(2,2,2-triphenylacetic acid) |

InChI |

InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;; |

InChIキー |

CZJUDVGPNLFUHC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C(Cl)Cl.[Rh].[Rh] |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Tetrakis(triphenylacetato)dirhodium(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of tetrakis(triphenylacetato)dirhodium(II), formally known as Rh₂(O₂CCPh₃)₄. This dirhodium paddlewheel complex is a significant catalyst in organic synthesis, particularly in reactions involving C-H activation and carbon-carbon bond formation. Its bulky triphenylacetate ligands create a unique steric and electronic environment that influences its catalytic activity and selectivity. This document details the established synthetic protocol, physical and chemical properties, and the logical workflow for its preparation.

Physicochemical Properties

The fundamental properties of tetrakis(triphenylacetato)dirhodium(II) are summarized in the table below. The compound is typically isolated as a dichloromethane (B109758) adduct.

| Property | Value | Reference |

| Molecular Formula | C₈₀H₆₀O₈Rh₂·CH₂Cl₂ | [1][2][3] |

| Molecular Weight | 1440.07 g/mol | [3] |

| Appearance | Green to dark green powder/crystals | [2][4] |

| Melting Point | 260-263 °C | [3] |

| CAS Number | 142214-04-8 | [1][2][3][4] |

Synthesis of Tetrakis(triphenylacetato)dirhodium(II)

The synthesis of Rh₂(O₂CCPh₃)₄ is achieved through a ligand exchange reaction, starting from the more readily available dirhodium(II) tetraacetate. The bulky triphenylacetic acid displaces the acetate (B1210297) ligands under elevated temperatures.

Experimental Protocol

This detailed methodology is adapted from a verified procedure in Organic Syntheses.

Materials and Equipment:

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Triphenylacetic acid (Ph₃CCO₂H)

-

Chlorobenzene (B131634) (PhCl)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

250 mL one-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Short-path distillation apparatus

-

100 mL receiving bulb

-

Oil bath

-

Rotary evaporator

-

Fritted glass funnel

Procedure:

-

Reaction Setup: To a 250 mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus with a receiving bulb, add rhodium(II) acetate dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equivalents), and chlorobenzene (120 mL).

-

Ligand Exchange: Heat the green mixture in an oil bath to a temperature that allows for the slow distillation of the solvent (approximately 155 °C), at a rate of about 10 mL per hour. The slow distillation is crucial for removing the acetic acid byproduct, which drives the equilibrium towards the formation of the desired product. The mixture will become homogeneous upon heating.

-

Reaction Time: Continue the heating and distillation for 7 hours.

-

Workup:

-

Cool the reaction mixture to room temperature (25 °C).

-

Concentrate the residual solvent using a rotary evaporator (65 °C, 20-25 mmHg), followed by high vacuum (0.5 mmHg) to obtain a solid residue.

-

Dissolve the solid residue in 200 mL of dichloromethane.

-

Wash the dichloromethane solution sequentially with saturated aqueous sodium bicarbonate (3 x 200 mL) and saturated aqueous sodium chloride (100 mL).

-

Dry the organic layer over magnesium sulfate (15 g), filter, and concentrate by rotary evaporation (40 °C, 225 mmHg), followed by high vacuum (0.5 mmHg).

-

-

Isolation and Purification:

-

To the resulting green solid, add methanol (40 mL) and stir the slurry in a 35 °C water bath. The solid is insoluble in methanol, and its color will change from green to purple-blue.

-

After 5 minutes, add dichloromethane portion-wise while stirring and maintaining the 35 °C temperature until the solid completely dissolves (approximately 200 mL of dichloromethane will be required).

-

Allow the solution to stand undisturbed at -19 °C for 72 hours to facilitate crystallization.

-

Collect the crystals by suction filtration using a fritted glass funnel.

-

Dry the crystals under high vacuum (0.5 mmHg) to afford the final product.

-

Expected Yield:

-

A typical yield for this procedure is approximately 3.01 g, which corresponds to a 78% yield.

Visualizing the Synthesis and Isolation Workflow

The following diagram illustrates the key stages in the synthesis and isolation of tetrakis(triphenylacetato)dirhodium(II).

Caption: Workflow for the synthesis and isolation of Rh₂(O₂CCPh₃)₄.

Structural and Spectroscopic Characterization

For researchers who synthesize this compound, the following characterization techniques would be essential for confirming its identity and purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the triphenylacetate ligands and the overall symmetry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic carboxylate stretching frequencies.

-

Mass Spectrometry: To confirm the molecular weight of the complex.

-

Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including the Rh-Rh bond length and the coordination geometry.

This technical guide provides the foundational knowledge for the synthesis and isolation of tetrakis(triphenylacetato)dirhodium(II). Researchers are encouraged to perform thorough characterization to verify the successful synthesis of this valuable catalyst.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrakis(triphenylacetato)dirhodium(II) | 142214-04-8 | TCI AMERICA [tcichemicals.com]

- 3. Rhodium(II) triphenylacetate dimer as complex with dichloromethane 142214-04-8 [sigmaaldrich.com]

- 4. Tetrakis(triphenylacetato)dirhodium(II) | 142214-04-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of dirhodium(II) tetrakis(triphenylacetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirhodium(II) tetrakis(triphenylacetate), with the chemical formula Rh₂(O₂CCPh₃)₄, is a paddlewheel-type dirhodium(II) carboxylate complex. This air-stable, blue-green solid serves as a versatile and highly effective catalyst in a variety of organic transformations. Its sterically bulky triphenylacetate ligands create a unique chiral environment around the dirhodium core, enabling high levels of chemo-, regio-, and stereoselectivity. This technical guide provides an in-depth overview of the physical and chemical properties of dirhodium(II) tetrakis(triphenylacetate), its synthesis, and its applications in catalysis, with a focus on experimental protocols and mechanistic understanding.

Physical and Chemical Properties

Dirhodium(II) tetrakis(triphenylacetate) is most commonly available as its dichloromethane (B109758) adduct. The following tables summarize its key physical and chemical properties.

Table 1: General Properties

| Property | Value |

| Chemical Formula | C₈₀H₆₀O₈Rh₂ (non-adduct) |

| Molecular Weight | 1355.14 g/mol (non-adduct)[1] |

| CAS Number | 68803-79-2 (non-adduct)[1], 142214-04-8 (dichloromethane adduct)[2] |

| Appearance | Blue-green solid[2] |

| Melting Point | 260-263 °C |

| Solubility | Soluble in many organic solvents like dichloromethane, chloroform, and benzene. |

| Storage | Store at room temperature in a cool, dark place.[2][3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Features |

| UV-Vis | Two characteristic absorption bands are expected in the visible region. A lower energy band (around 600 nm) corresponding to a δ→δ* transition and a higher energy band (around 450 nm) attributed to π(Rh-O)→σ*(Rh-O) transitions. |

| Infrared (IR) | Strong asymmetric and symmetric carboxylate stretching frequencies (νₐ(COO) and νₛ(COO)) are expected in the regions of ~1580-1650 cm⁻¹ and ~1400-1450 cm⁻¹, respectively. The large separation between these bands is characteristic of the bridging bidentate coordination of the carboxylate ligands. Aromatic C-H stretching and bending vibrations from the phenyl groups will also be present. |

| Nuclear Magnetic Resonance (NMR) | Due to the diamagnetic nature of the Rh₂(II,II) core, sharp NMR signals are expected. In ¹H NMR, the aromatic protons of the triphenylacetate ligands would appear in the downfield region (typically 7.0-8.0 ppm). In ¹³C NMR, distinct signals for the carboxylate carbon, the quaternary carbon, and the aromatic carbons would be observed. |

Table 3: Electrochemical Data

| Technique | Observation |

| Cyclic Voltammetry | Dirhodium(II) carboxylates typically exhibit a reversible one-electron oxidation process corresponding to the Rh₂(II,II)/Rh₂(II,III) redox couple. The potential of this oxidation is influenced by the electron-donating or -withdrawing nature of the carboxylate ligands. |

Synthesis and Handling

Experimental Protocol: Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)

This procedure is adapted from standard ligand exchange reactions for the synthesis of dirhodium(II) carboxylates.

Materials:

-

Dirhodium(II) tetraacetate dihydrate [Rh₂(OAc)₄(H₂O)₂]

-

Triphenylacetic acid

-

Chlorobenzene

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A mixture of dirhodium(II) tetraacetate dihydrate and a 5-fold molar excess of triphenylacetic acid is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Chlorobenzene is added to the flask to create a suspension.

-

The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 24-48 hours. The progress of the reaction can be monitored by the color change of the solution and by thin-layer chromatography.

-

During the reflux, the acetic acid formed is distilled off with the solvent.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted triphenylacetic acid.

-

The blue-green solid product, dirhodium(II) tetrakis(triphenylacetate), is then dried under vacuum. Recrystallization from a solvent mixture like dichloromethane/hexane can be performed for further purification.

Catalytic Applications

Dirhodium(II) tetrakis(triphenylacetate) is a prominent catalyst for a range of organic transformations, primarily involving carbene and nitrene intermediates generated from diazo compounds and their analogues. The bulky triphenylacetate ligands play a crucial role in controlling the selectivity of these reactions.

C-H Functionalization

A key application of this catalyst is in the functionalization of C-H bonds, a process that allows for the direct conversion of these otherwise inert bonds into new functional groups.

Experimental Protocol: General Procedure for Dirhodium(II) Tetrakis(triphenylacetate) Catalyzed C-H Amination

This protocol is a general representation based on published procedures for dirhodium-catalyzed C-H amination reactions.

Materials:

-

Substrate containing the C-H bond to be functionalized

-

Aminating agent (e.g., an organic azide (B81097) or a hydroxylamine (B1172632) derivative)

-

Dirhodium(II) tetrakis(triphenylacetate) (catalyst)

-

Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the substrate and the dirhodium(II) tetrakis(triphenylacetate) catalyst (typically 0.5-2 mol%).

-

Dissolve the solids in the anhydrous solvent.

-

To this solution, add the aminating agent, either neat or as a solution in the same solvent, dropwise over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive intermediate and minimize side reactions.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the aminated product.

Cyclopropanation

Dirhodium(II) tetrakis(triphenylacetate) is also an effective catalyst for the cyclopropanation of alkenes with diazo compounds. The steric bulk of the ligands influences the diastereoselectivity of the cyclopropane (B1198618) products.

Experimental Protocol: General Procedure for Dirhodium(II) Tetrakis(triphenylacetate) Catalyzed Cyclopropanation

This is a general procedure based on established methods for dirhodium-catalyzed cyclopropanation.

Materials:

-

Alkene

-

Diazo compound (e.g., ethyl diazoacetate)

-

Dirhodium(II) tetrakis(triphenylacetate) (catalyst)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene and the dirhodium(II) tetrakis(triphenylacetate) catalyst (typically 0.1-1 mol%) in the anhydrous solvent.

-

Add the diazo compound to the stirred solution via a syringe pump over several hours at a controlled temperature (often room temperature).

-

Monitor the reaction by TLC or GC until the starting materials are consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the cyclopropane product.

Safety and Handling

Dirhodium(II) tetrakis(triphenylacetate) should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a powerful and versatile catalyst for a range of important organic transformations. Its unique steric and electronic properties, imparted by the triphenylacetate ligands, provide excellent control over selectivity. This guide has provided a summary of its key properties, synthetic methods, and catalytic applications, offering a valuable resource for researchers in organic synthesis, catalysis, and drug development. Further exploration of its catalytic potential in novel transformations is an active area of research.

References

Spectroscopic and Experimental Profile of Rhodium(II) triphenylacetate dimer (CAS 142214-04-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for Rhodium(II) triphenylacetate dimer (CAS 142214-04-8). This compound, a significant catalyst in organic synthesis, is notable for its role in C-H activation and other transformations. This document compiles available spectroscopic data, details experimental methodologies for its synthesis and characterization, and presents a visual representation of its synthetic workflow.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Mass spectrometry data is limited to molecular weight information, as detailed spectra are not widely available in public databases.

Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | |

| Parameter | Value |

| Spectrometer Frequency | 300 MHz |

| Solvent | CDCl₃ |

| Chemical Shift (δ) in ppm | Multiplicity, Coupling Constant (J in Hz), Integration |

| 6.63 | d, J = 7.5 Hz, 24 H |

| 6.86 | t, J = 8.1 Hz, 24 H |

| 7.07 | t, J = 7.5 Hz, 12 H |

| 3.51 | Residual MeOH |

| ¹³C NMR | |

| Parameter | Value |

| Spectrometer Frequency | 75 MHz |

| Solvent | CDCl₃ |

| Chemical Shift (δ) in ppm | Assignment |

| 126.8 | Aromatic CH |

| 127.4 | Aromatic CH |

| 130.7 | Aromatic CH |

| 143.4 | Quaternary Aromatic C |

| 192.9 | Carboxylate C=O |

| 69.2 | Residual MeOH |

Infrared (IR) Spectroscopy Data

| Parameter | Value |

| Technique | Film |

| Wavenumber (cm⁻¹) | Assignment |

| 3055 | Aromatic C-H stretch |

| 1590, 1580 | C=O stretch (asymmetric and symmetric) of carboxylate |

| 1365 | C-O stretch of carboxylate |

Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula (Dimer) | C₈₀H₆₀O₈Rh₂ |

| Molecular Weight (Dimer) | 1355.14 g/mol |

| Exact Mass (Dimer) | 1354.239827 g/mol [1] |

| Molecular Formula (Dichloromethane Adduct) | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂ |

| Molecular Weight (Dichloromethane Adduct) | 1440.07 g/mol [2] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses.

Procedure:

-

Reaction Setup: To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add rhodium(II) acetate (B1210297) dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (B131634) (120 mL).

-

Ligand Exchange: The reaction mixture is heated to reflux in an oil bath set to 155 °C. The acetic acid generated during the ligand exchange is removed by distillation.

-

Reaction Monitoring: The reaction progress is monitored by the color change of the solution from deep green to a reddish-brown and by the cessation of acetic acid distillation.

-

Isolation and Purification: After cooling to room temperature, the solvent is removed by rotary evaporation. The resulting solid is purified by recrystallization to yield the this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Spectroscopy: Spectra are recorded on a 75 MHz spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the compound is prepared on a suitable IR-transparent window (e.g., NaCl or KBr plates).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

The Advent and Evolution of Rhodium Paddlewheel Catalysts: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of rhodium paddlewheel catalysts, a class of compounds that has become indispensable in modern organic synthesis. From the foundational discovery of dirhodium(II) tetraacetate to the development of sophisticated chiral variants, these catalysts have enabled powerful transformations, including carbene- and nitrene-transfer reactions, which are critical for the efficient construction of complex molecular architectures. This document details the historical milestones, provides comprehensive experimental protocols for the synthesis of key catalysts, presents quantitative data on their performance in seminal reactions, and elucidates the mechanistic underpinnings of their catalytic cycles. Special emphasis is placed on their application in the pharmaceutical industry, showcasing their role in the synthesis of important therapeutic agents.

Introduction: The Dawn of a New Catalytic Paradigm

The journey of rhodium paddlewheel catalysts begins with the broader story of rhodium itself, an element discovered in 1803 by William Hyde Wollaston.[1][2][3] For over a century, its catalytic prowess remained largely untapped. The mid-20th century, however, witnessed a surge in organometallic chemistry, setting the stage for a revolutionary discovery. The first significant breakthrough came with the synthesis and structural characterization of dirhodium(II) tetraacetate, Rh₂(OAc)₄.[4] This iconic paddlewheel-shaped complex, featuring a rhodium-rhodium single bond bridged by four acetate (B1210297) ligands, was initially an object of structural curiosity.[4][5] However, its true potential was unveiled in the 1970s when it was demonstrated to be a highly effective catalyst for the decomposition of diazo compounds, generating rhodium-carbene intermediates.[1][6] This reactivity proved to be far superior to the then-predominant copper-based catalysts, offering higher yields and selectivities.[1]

The subsequent decades saw an explosion of research in this area, largely pioneered by the work of Michael P. Doyle and Huw M. L. Davies. Their efforts focused on modifying the paddlewheel structure to fine-tune its reactivity and, crucially, to induce enantioselectivity. This led to the development of a vast library of chiral dirhodium(II) carboxamidate and carboxylate catalysts, which have become workhorses in asymmetric synthesis.[7][8][9][10] These catalysts have enabled the stereocontrolled synthesis of a wide array of valuable organic molecules, including lactones, lactams, and cyclopropanes, many of which are key intermediates in drug development.[7][11]

Synthesis of Foundational Rhodium Paddlewheel Catalysts

The preparation of rhodium paddlewheel catalysts is a well-established field, with robust procedures for both the parent achiral catalyst and its chiral derivatives.

Experimental Protocol: Synthesis of Dirhodium(II) Tetraacetate, Rh₂(OAc)₄

This protocol is adapted from established literature procedures.[12]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Glacial acetic acid

-

Absolute ethanol (B145695)

-

Deionized water

Procedure:

-

In a 25 mL three-neck flask equipped with a reflux condenser and a nitrogen inlet, combine rhodium(III) chloride trihydrate (0.20 g, 0.76 mmol), sodium acetate trihydrate (0.60 g, 4.41 mmol), and glacial acetic acid (4.00 mL).

-

Add a solvent mixture of absolute ethanol (3.00 mL) and deionized water (1.00 mL) to the flask.

-

Under a gentle flow of nitrogen, slowly heat the mixture to reflux with stirring. Maintain reflux for 1 hour. The color of the solution will change, indicating the formation of the dirhodium complex.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

For complete crystallization, store the flask at 4 °C for 6-8 hours.

-

Collect the emerald-green crystals of dirhodium(II) tetraacetate by vacuum filtration.

-

Recrystallize the crude product from absolute ethanol to obtain pure Rh₂(OAc)₄.

-

Dry the crystals under vacuum.

Characterization:

-

Appearance: Emerald-green crystalline solid.[4]

-

Crystal Structure: The paddlewheel structure with a Rh-Rh bond length of approximately 2.39 Å has been confirmed by X-ray crystallography.[4][5][13] Each rhodium atom adopts a distorted octahedral geometry.[14]

-

NMR Spectroscopy: The ¹H NMR spectrum in a non-coordinating solvent like CDCl₃ shows a sharp singlet for the methyl protons of the acetate ligands. The chemical shift is sensitive to the presence of axial ligands.[3][15][16] Recent advanced techniques have enabled the direct detection of ¹⁰³Rh NMR signals, providing deeper insights into the electronic structure of the catalyst.[17][18]

Experimental Protocol: Synthesis of a Chiral Dirhodium(II) Carboxylate Catalyst, Rh₂(S-DOSP)₄

This protocol is a generalized procedure based on the ligand exchange method developed by Davies and coworkers.[19][20]

Materials:

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

(S)-N-(p-dodecylbenzenesulfonyl)proline (DOSP)

-

Chlorobenzene

Procedure:

-

In a round-bottom flask, dissolve dirhodium(II) tetraacetate and a slight excess (4.2 equivalents) of the chiral ligand, (S)-N-(p-dodecylbenzenesulfonyl)proline, in chlorobenzene.

-

Heat the mixture to reflux under a nitrogen atmosphere. The acetic acid generated during the ligand exchange is removed by azeotropic distillation.

-

Monitor the reaction by thin-layer chromatography (TLC) until all the starting Rh₂(OAc)₄ has been consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

The fractions containing the desired product are combined, and the solvent is evaporated to yield the Rh₂(S-DOSP)₄ catalyst as a solid.

Catalytic Applications and Performance

Rhodium paddlewheel catalysts are renowned for their ability to catalyze a variety of transformations involving diazo compounds. The most prominent of these are cyclopropanation and C-H insertion reactions.

Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a powerful tool for the synthesis of chiral cyclopropanes, which are important structural motifs in many natural products and pharmaceuticals. Chiral rhodium paddlewheel catalysts, particularly those developed by Davies, have demonstrated exceptional efficacy in these reactions.

Table 1: Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate Catalyzed by Rh₂(S-DOSP)₄ [11][18]

| Entry | Styrene Derivative | Yield (%) | dr (trans:cis) | ee (%) (trans) |

| 1 | Styrene | 85 | >95:5 | 90 |

| 2 | 4-Methylstyrene | 88 | >95:5 | 89 |

| 3 | 4-Methoxystyrene | 92 | >95:5 | 96 |

| 4 | 4-Chlorostyrene | 82 | >95:5 | 87 |

Reaction conditions: Typically 1 mol% of Rh₂(S-DOSP)₄ in a non-polar solvent like hexane or pentane (B18724) at room temperature.

Intramolecular C-H Insertion

The intramolecular C-H insertion reaction is a highly efficient method for the construction of five- and six-membered rings, which are prevalent in natural products and drug molecules. The catalysts developed by Doyle, particularly the chiral carboxamidate derivatives, have proven to be exceptionally effective for these transformations.[9]

Table 2: Enantioselective Intramolecular C-H Insertion for the Synthesis of γ-Lactones [21]

| Entry | Substrate | Catalyst | Yield (%) | ee (%) |

| 1 | 2-Methyl-2-propenyl diazoacetate | Rh₂(S-MEPY)₄ | 85 | 94 |

| 2 | 2,3-Dimethyl-2-butenyl diazoacetate | Rh₂(S-MEPY)₄ | 82 | 96 |

| 3 | Cyclohexenylmethyl diazoacetate | Rh₂(S-MEPY)₄ | 78 | 92 |

Reaction conditions: Typically 1 mol% of the catalyst in a solvent like dichloromethane (B109758) or benzene (B151609) at reflux.

Mechanistic Insights

The catalytic cycle of rhodium paddlewheel-catalyzed reactions with diazo compounds is generally understood to proceed through a series of well-defined steps.

Carbene Formation

The catalytic cycle is initiated by the reaction of the diazo compound with the rhodium catalyst. This involves the coordination of the diazo compound to an axial site of one of the rhodium atoms, followed by the rate-limiting extrusion of dinitrogen to form a highly reactive rhodium-carbene intermediate.[22][23]

Cyclopropanation Pathway

Once the rhodium-carbene is formed, it can react with an alkene in a concerted, asynchronous [2+1] cycloaddition to form the cyclopropane (B1198618) product and regenerate the catalyst.[5][24] DFT studies have been instrumental in elucidating the transition state geometries and explaining the observed stereoselectivities.[7][25][26]

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimizing dirhodium(II) tetrakiscarboxylates as chiral NMR auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. 209. Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates - The Davies Group [scholarblogs.emory.edu]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Reactivity of a fluorine-containing dirhodium tetracarboxylate compound with proteins - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00082B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Highly enantioselective Rh2(S-DOSP)4-catalyzed cyclopropenation of alkynes with styryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trace.tennessee.edu [trace.tennessee.edu]

- 20. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 21. researchgate.net [researchgate.net]

- 22. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 23. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chemistry.illinois.edu [chemistry.illinois.edu]

Rhodium(II) triphenylacetate dimer molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and catalytic applications of rhodium(II) triphenylacetate dimer, a versatile catalyst in modern organic synthesis.

Core Compound Identification and Properties

This compound, often abbreviated as Rh₂(TPA)₄, is a paddlewheel complex of rhodium that serves as a catalyst for a variety of organic transformations. It is crucial for researchers to be aware that this compound is commonly available and utilized in two forms: the pure dimer and as a dichloromethane (B109758) adduct. The presence of the dichloromethane molecule alters the molecular weight and formula of the compound.

Below is a summary of the key quantitative data for both forms of this compound.

| Property | This compound | This compound Dichloromethane Adduct |

| Molecular Formula | C₈₀H₆₀O₈Rh₂[1] | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂[2][3] |

| Molecular Weight | 1355.14 g/mol [1] | 1440.07 g/mol [2][3] |

| CAS Number | 142214-04-8 (for both forms)[1][2][3] | 142214-04-8 (for both forms)[1][2][3] |

| Appearance | Green to dark green powder/crystals | Green to dark green powder/crystals |

| Melting Point | 260-263 °C[4] | 260-263 °C[3] |

Logical Relationship of Dimer Forms

The relationship between the pure dimer and its dichloromethane adduct is straightforward. The adduct is formed when the pure dimer is crystallized or stored in the presence of dichloromethane. The CH₂Cl₂ molecule is held within the crystal lattice but can often be removed by heating under vacuum. For catalytic purposes, the dichloromethane is typically considered an inert component of the pre-catalyst.

Caption: Formation and dissociation of the dichloromethane adduct.

Catalytic Applications and Experimental Protocols

This compound is a highly effective catalyst, particularly for reactions involving carbene and nitrene intermediates. Its bulky triphenylacetate ligands create a chiral environment that can influence the stereoselectivity of reactions. Key applications include C-H functionalization and cyclopropanation reactions.

Catalytic Cycle for C-H Functionalization

The general catalytic cycle for a rhodium(II)-catalyzed C-H functionalization reaction involves the formation of a rhodium carbene intermediate from a diazo compound. This intermediate then undergoes a C-H insertion reaction with a suitable substrate to form the product and regenerate the catalyst.

Caption: Catalytic cycle of C-H functionalization.

Experimental Protocol: Intramolecular C-H Amination

While this compound is effective, many recent protocols for C-H amination have favored catalysts with different carboxylate ligands for improved performance with specific substrates. However, the general procedure is analogous. The following is a representative protocol for an intramolecular C-H amination, a reaction for which Rh₂(TPA)₄ can be employed.

Reaction: Synthesis of a protected piperidine (B6355638) derivative via intramolecular C-H amination.

Materials:

-

Substrate (e.g., a sulfamate (B1201201) ester)

-

This compound (as the dichloromethane adduct)

-

Oxidant (e.g., iodosobenzene (B1197198) diacetate, PhI(OAc)₂)

-

Magnesium oxide (MgO)

-

Anhydrous solvent (e.g., dichloromethane or benzene)

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the sulfamate ester substrate (1.0 mmol), magnesium oxide (2.0 mmol), and the this compound catalyst (0.01 mmol, 1 mol%).

-

Add anhydrous solvent (10 mL) to the flask and stir the mixture.

-

In a separate flask, dissolve the oxidant (1.2 mmol) in the anhydrous solvent (5 mL).

-

Add the oxidant solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (as monitored by thin-layer chromatography or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-heterocycle.

Experimental Workflow: General Procedure for Catalytic Reactions

The following diagram outlines a typical workflow for conducting a catalytic reaction using this compound.

Caption: A typical experimental workflow for using the catalyst.

This guide provides foundational information for researchers working with this compound. For specific applications, it is always recommended to consult the primary literature for detailed and optimized experimental conditions.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Dirhodium(II) Tetrakis(triphenylacetate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure and analytical workflow for the dimeric rhodium(II) complex, dirhodium(II) tetrakis(triphenylacetate), often referred to as rhodium(II) triphenylacetate dimer. While a specific, publicly available crystal structure determination for this exact compound remains elusive despite extensive searches, this document outlines the expected structural parameters and experimental protocols based on well-established data for analogous rhodium(II) carboxylate dimers. This information serves as a valuable resource for researchers in catalysis, materials science, and drug development who are interested in the structure-activity relationships of this class of compounds.

Introduction to Dirhodium(II) Carboxylate Dimers

Dirhodium(II) carboxylate dimers are a well-studied class of coordination compounds characterized by a "paddlewheel" structure. This arrangement consists of two rhodium atoms bridged by four carboxylate ligands. A strong Rh-Rh bond is a defining feature of these complexes, influencing their electronic properties and catalytic activity. The axial positions of the rhodium centers are available for coordination by Lewis bases, which can significantly modulate their reactivity. The bulky triphenylacetate ligands in the title compound are expected to introduce significant steric hindrance, influencing the packing of the molecules in the crystal lattice and potentially affecting its catalytic selectivity. Many rhodium(II) carboxylate dimers are also known to crystallize with solvent molecules, such as dichloromethane (B109758), in their lattice.

Experimental Protocols

The determination of the crystal structure of this compound would follow a well-established set of experimental procedures, from synthesis to data analysis.

Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)

A common method for the synthesis of rhodium(II) carboxylate dimers is through a ligand exchange reaction with rhodium(II) acetate (B1210297) dimer.

Materials:

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Triphenylacetic acid (H-TPA)

-

High-boiling point solvent (e.g., o-dichlorobenzene or N,N-dimethylformamide)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A mixture of rhodium(II) acetate dimer and a molar excess of triphenylacetic acid (typically 4-5 equivalents) is suspended in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux under an inert atmosphere.

-

The progress of the reaction is monitored by observing the color change of the solution and by techniques such as thin-layer chromatography (TLC) to follow the consumption of the starting materials.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product is isolated by filtration and washed with a suitable solvent (e.g., hexane) to remove any unreacted triphenylacetic acid and solvent residues.

-

The resulting solid is dried under vacuum.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.

Procedure:

-

The purified this compound is dissolved in a minimal amount of a suitable solvent, such as dichloromethane or chloroform.

-

The solution is filtered to remove any insoluble impurities.

-

Single crystals are grown by slow evaporation of the solvent at room temperature or by vapor diffusion of a less-polar solvent (e.g., hexane (B92381) or pentane) into the solution of the complex.

X-ray Diffraction Analysis

Data Collection:

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

The crystal system and space group are determined from the diffraction pattern.

-

The structure is solved using direct methods or Patterson methods to locate the positions of the heavy atoms (rhodium).

-

The remaining non-hydrogen atoms are located from the difference Fourier maps.

-

The structure is refined by full-matrix least-squares on F². Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

-

Hydrogen atoms are generally placed in calculated positions and refined using a riding model.

-

The final model is validated using software tools to check for geometric consistency and other quality indicators.

Data Presentation: Anticipated Crystallographic Data

The following tables summarize the anticipated crystallographic data for this compound, likely as a dichloromethane adduct, based on typical values for similar structures.

Table 1: Crystal Data and Structure Refinement Details (Representative)

| Parameter | Value (Representative) |

| Empirical Formula | C₈₁H₆₂Cl₂O₈Rh₂ |

| Formula Weight | 1528.08 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 15.0 Å |

| b | 20.0 Å |

| c | 22.0 Å |

| α | 90° |

| β | 95.0° |

| γ | 90° |

| Volume | 6575 ų |

| Z | 4 |

| Density (calculated) | 1.542 Mg/m³ |

| Absorption Coefficient | 0.750 mm⁻¹ |

| F(000) | 3120 |

| Refinement Details | |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.85 and -0.70 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Representative)

| Bond | Length (Å) (Representative) | Angle | Angle (°) (Representative) |

| Rh(1)-Rh(1A) | 2.40 | O(1)-Rh(1)-O(2) | 89.0 |

| Rh(1)-O(1) | 2.04 | O(1)-Rh(1)-O(3) | 178.0 |

| Rh(1)-O(2) | 2.05 | O(1)-Rh(1)-O(4) | 91.0 |

| Rh(1)-O(3) | 2.04 | O(1)-Rh(1)-Rh(1A) | 89.5 |

| Rh(1)-O(4) | 2.05 | O(2)-Rh(1)-O(3) | 91.0 |

| O(1)-C(1) | 1.28 | O(2)-Rh(1)-O(4) | 178.0 |

| O(2A)-C(1) | 1.28 | O(2)-Rh(1)-Rh(1A) | 89.5 |

| C(1)-C(2) | 1.54 | O(3)-Rh(1)-O(4) | 89.0 |

| O(3)-Rh(1)-Rh(1A) | 89.5 | ||

| O(4)-Rh(1)-Rh(1A) | 89.5 | ||

| Rh(1)-O(1)-C(1) | 118.0 |

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure determination of a coordination complex like this compound.

An In-depth Technical Guide to the Solubility Profile of Rhodium(II) Triphenylacetate Dimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Rhodium(II) triphenylacetate dimer (Rh₂(O₂CCPh₃)₄), a catalyst of significant interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for researchers to determine precise solubility parameters.

Introduction

This compound is a paddlewheel complex widely utilized as a catalyst for various organic transformations, including C-H activation and insertion reactions.[1] Its efficacy in these reactions is often dependent on its solubility in the chosen reaction solvent. Understanding the solubility profile of this complex is therefore crucial for reaction optimization, catalyst loading, and the development of scalable synthetic processes. This guide aims to consolidate the available solubility information and provide robust methodologies for its experimental determination.

Physicochemical Properties

-

Molecular Formula: C₈₀H₆₀O₈Rh₂[1]

-

Molecular Weight: 1355.14 g/mol [1]

-

Appearance: Typically a green to dark green solid powder.[2]

It is often supplied as a dichloromethane (B109758) adduct (C₈₀H₆₀O₈Rh₂ · CH₂Cl₂), which should be considered when preparing solutions.[2][3][4]

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative and is summarized in the table below. For comparison, qualitative data for the related, structurally simpler Rhodium(II) acetate (B1210297) dimer is also included.

| Solvent | This compound | Rhodium(II) Acetate Dimer |

| Dimethyl Sulfoxide (DMSO) | May dissolve[1] | Soluble |

| Dichloromethane (DCM) | Soluble (often supplied as an adduct)[2][3][4] | Soluble[5] |

| Ethanol | Suggested as a possible solvent[1] | Soluble (can be recrystallized from)[5] |

| Dimethylformamide (DMF) | Suggested as a possible solvent[1] | Soluble |

| Ethyl Acetate | No specific data found | Soluble[5] |

| Water | Suggested as a possible solvent[1] | Slightly soluble[5] |

| Polar Organic Solvents | No specific data found | Generally soluble[5] |

Note: The qualitative term "soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide information on the saturation limit. The bulky triphenylacetate ligands on the dimer are expected to influence its solubility profile compared to the acetate analogue, likely favoring less polar organic solvents.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe common and reliable methods for determining the solubility of organometallic compounds like this compound.

This gravimetric method is a straightforward and widely used technique to determine equilibrium solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a shaker, magnetic stirrer, or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration of the dissolved solid is no longer increasing.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the saturated solution should be filtered through a fine porosity filter (e.g., 0.22 µm PTFE syringe filter) or centrifuged at high speed.

-

Solvent Evaporation and Mass Determination: Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the complex.

-

Calculation: Once the solvent is completely removed, re-weigh the vial containing the dried solute. The solubility can then be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))

This method is suitable for compounds that have a distinct chromophore and is particularly useful for determining lower solubility concentrations.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of the complex in the same solvent as described in the isothermal saturation method (steps 1-3).

-

Carefully dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

The accuracy of solubility measurements depends on several key experimental factors.

Caption: Key factors that influence the accuracy of experimental solubility measurements.

Conclusion

References

- 1. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]

- 2. This compound, Dichloromethane Adduct-SINOCOMPOUND [en.sinocompound.com]

- 3. This compound as complex with dichloromethane 142214-04-8 [sigmaaldrich.com]

- 4. colonialmetals.com [colonialmetals.com]

- 5. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Structure and Bonding in Dirhodium(II) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic structure and bonding in dirhodium(II) complexes, a class of compounds with significant applications in catalysis and medicinal chemistry. We delve into the theoretical underpinnings of their unique metal-metal bond, explore the influence of ligand architecture on their electronic properties, and provide detailed experimental protocols for their characterization.

The Dirhodium(II) Core: A Tale of a Metal-Metal Single Bond

Dirhodium(II) complexes are characterized by their iconic "paddlewheel" or "lantern" structure, where two rhodium atoms are held in close proximity by four bridging bidentate ligands.[1][2] This arrangement facilitates the formation of a rhodium-rhodium single bond, a key feature that dictates the chemistry of these fascinating molecules. The two rhodium atoms and the four inner coordinating atoms of the bridging ligands are typically coplanar. Two axial positions, one on each rhodium atom, are available for coordination by solvent molecules or other ligands, which can significantly influence the complex's reactivity.[2]

The electronic configuration of the Rh(II) center is d⁷. In the dinuclear complex, the interaction of the d-orbitals of the two rhodium atoms leads to the formation of molecular orbitals that describe the Rh-Rh bond. The generally accepted molecular orbital diagram for a D₄h symmetric dirhodium(II) complex, such as dirhodium(II) tetraacetate, shows a σ bond, two degenerate π bonds, and a δ bond. The resulting electronic configuration is σ²π⁴δ²δ²π⁴.[3][4] This configuration corresponds to a net single bond between the two rhodium atoms.

Ligand Effects on Electronic Structure and Reactivity

The electronic properties of the dirhodium core, and consequently its reactivity, are highly tunable through modification of the equatorial and axial ligands.

-

Equatorial Ligands: The nature of the four bridging ligands significantly impacts the electrophilicity of the rhodium centers. Electron-withdrawing groups on the carboxylate ligands, for example, increase the Lewis acidity of the rhodium atoms, which can enhance catalytic activity in certain reactions. Carboxamidate ligands, being stronger donors than carboxylates, generally lead to more electron-rich dirhodium centers.

-

Axial Ligands: The coordination of ligands to the axial positions also plays a crucial role. Axial ligation can modulate the energy of the frontier molecular orbitals, particularly the LUMO (Lowest Unoccupied Molecular Orbital), which is the Rh-Rh σ* orbital.[5] This, in turn, affects the complex's reactivity towards substrates. The lability of these axial ligands is a key factor in catalysis, as substrate binding and product release occur at these sites.

Quantitative Data Summary

The following tables summarize key quantitative data for representative dirhodium(II) complexes.

Table 1: Selected Rh-Rh Bond Lengths in Dirhodium(II) Complexes

| Complex | Axial Ligand(s) | Rh-Rh Bond Length (Å) | Reference |

| Rh₂(OAc)₄ | H₂O | ~2.38 - 2.40 | [3] |

| Rh₂(OAc)₄ | PPh₃ | 2.449 | |

| Rh₂(OAc)₄ | AsPh₃ | 2.427 | [6] |

| Rh₂(OAc)₄ | SbPh₃ | 2.421 | [6] |

| Rh₂(OAc)₄ | S(CH₂Ph)₂ | 2.406 | [6] |

| Rh₂(O₂CCF₃)₄ | H₂O | ~2.41 | |

| Rh₂(formate)₄ | none | ~2.37 | [5] |

| Rh₂(cap)₄ | none | ~2.40 |

Table 2: Spectroscopic Data for Dirhodium(II) Tetraacetate, Rh₂(OAc)₄

| Technique | Solvent/Conditions | Key Signals/Bands | Reference |

| ¹H NMR | CDCl₃ | ~1.83 ppm (s, 12H, CH₃) | [2] |

| ¹³C NMR | CDCl₃ | ~191 ppm (COO), ~23 ppm (CH₃) | [2] |

| UV-Vis | CH₂Cl₂ | ~590 nm (π* → σ*), ~450 nm | [7] |

| ¹⁰³Rh NMR | MeCN | δ ≈ 7301 ppm |

Experimental Protocols

Detailed methodologies for the characterization of dirhodium(II) complexes are provided below.

Synthesis of Dirhodium(II) Paddlewheel Complexes

A general and common method for the synthesis of dirhodium(II) carboxylates is the ligand exchange reaction starting from dirhodium(II) tetraacetate.

-

General Procedure for Ligand Exchange:

-

Dirhodium(II) tetraacetate (1 equivalent) and an excess of the desired carboxylic acid (typically 4-10 equivalents) are suspended in a high-boiling solvent such as toluene (B28343) or chlorobenzene.

-

The reaction mixture is heated to reflux, often with a Dean-Stark trap to remove the acetic acid byproduct.

-

The reaction progress is monitored by techniques such as TLC or ¹H NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica (B1680970) gel.

-

Another common starting material is rhodium(III) chloride hydrate.

-

Synthesis from RhCl₃·xH₂O:

-

A mixture of rhodium(III) chloride hydrate, an excess of the sodium salt of the desired carboxylate (e.g., sodium acetate), the corresponding carboxylic acid, and ethanol (B145695) is refluxed under an inert atmosphere.

-

The ethanol acts as a reducing agent for Rh(III) to Rh(II).

-

The product, often dirhodium(II) tetraacetate, precipitates from the reaction mixture and can be isolated by filtration.[8]

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the solid-state structure of dirhodium(II) complexes, providing precise bond lengths and angles.

-

Crystal Growth:

-

High-quality single crystals are essential. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the complex, and slow cooling of a saturated solution.

-

Solvent systems such as dichloromethane/hexane, chloroform/hexane, or acetone/hexane are often effective. For air-sensitive compounds, all manipulations should be performed under an inert atmosphere.[9]

-

-

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

-

Data is usually collected at low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[9]

-

A full sphere or hemisphere of diffraction data is collected by rotating the crystal.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to obtain a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and purity of dirhodium(II) complexes in solution.

-

¹H and ¹³C NMR:

-

Dissolve the dirhodium(II) complex in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Acquire standard ¹H and ¹³C{¹H} NMR spectra. The signals for the bridging ligands are often broadened due to the presence of the quadrupolar rhodium nuclei.

-

For dirhodium(II) tetraacetate in CDCl₃, a sharp singlet for the methyl protons is typically observed around 1.83 ppm.[2]

-

-

¹⁰³Rh NMR:

-

¹⁰³Rh is a spin-1/2 nucleus with 100% natural abundance, but its low gyromagnetic ratio makes direct detection challenging.

-

Indirect detection methods, such as ¹H-¹³C-¹⁰³Rh triple resonance experiments (e.g., H(C)Rh-INEPT), are often employed for more sensitive and rapid acquisition of ¹⁰³Rh chemical shifts.

-

These experiments transfer polarization from the more sensitive ¹H nuclei to ¹⁰³Rh via the bridging ligand framework.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the dirhodium(II) complex.

-

Procedure:

-

Prepare a dilute solution of the dirhodium(II) complex in a suitable solvent (e.g., dichloromethane, acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.

-

Use a quartz cuvette with a defined path length (typically 1 cm).

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

A characteristic low-energy absorption band, often in the visible region (around 500-600 nm), is typically assigned to the π(Rh-Rh) → σ(Rh-Rh) electronic transition.[7] The position of this band is sensitive to the nature of the axial ligands.

-

Cyclic Voltammetry (CV)

CV is used to investigate the redox properties of dirhodium(II) complexes.

-

Procedure:

-

Prepare a solution of the dirhodium(II) complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆, in acetonitrile).

-

Use a standard three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Scan the potential over a range where redox events are expected and record the resulting voltammogram.

-

Dirhodium(II,II) complexes typically exhibit a reversible one-electron oxidation to a dirhodium(II,III) species.

-

Catalytic Applications: The Dirhodium(II)-Catalyzed Cyclopropanation

Dirhodium(II) complexes are highly effective catalysts for a variety of transformations, most notably the cyclopropanation of alkenes with diazo compounds.

The generally accepted mechanism involves the following key steps:

-

Reaction of the dirhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen.

-

Electrophilic attack of the rhodium-carbene on the alkene to form a transient metallocyclobutane or a concerted transition state.

-

Ring closure to form the cyclopropane (B1198618) product and regenerate the dirhodium(II) catalyst.

This guide provides a foundational understanding of the electronic structure and bonding in dirhodium(II) complexes, along with practical experimental guidance. The rich and tunable chemistry of these compounds continues to inspire new discoveries in catalysis and medicinal chemistry, making them a subject of enduring interest for researchers in these fields.

References

- 1. kbcc.cuny.edu [kbcc.cuny.edu]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. bpchalihacollege.org.in [bpchalihacollege.org.in]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dirhodium(II) Tetrakis(triphenylacetate) (Rh2(TPA)4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4. This paddlewheel complex is a significant catalyst in organic synthesis, particularly in reactions involving carbene and nitrene transfer, such as cyclopropanations and C-H functionalization. Understanding its thermal properties is crucial for optimizing reaction conditions, ensuring safety, and defining its limitations in high-temperature applications.

Physicochemical Properties of Rh2(TPA)4

Dirhodium(II) tetrakis(triphenylacetate) is a dimeric rhodium complex where two rhodium atoms are bridged by four triphenylacetate ligands. The Rh-Rh bond is a key feature of its "paddlewheel" structure.

| Property | Value | Reference |

| Molecular Formula | C80H60O8Rh2 | N/A |

| Molecular Weight | 1355.14 g/mol | N/A |

| Appearance | Green powder | N/A |

| Melting Point | 260-263 °C | [1] |

Note: The melting point indicates the upper limit of the thermal stability of the solid-state compound under ambient pressure.

Thermal Stability Analysis: TGA and DSC

TGA measures the change in mass of a sample as a function of temperature. For Rh2(TPA)4, a multi-stage decomposition is anticipated, primarily involving the loss of the triphenylacetate ligands.

Table 1: Representative TGA Data for Rh2(TPA)4

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 250 - 350 | ~50% | Initial loss of two triphenylacetate ligands. |

| 2 | 350 - 450 | ~50% | Loss of the remaining two triphenylacetate ligands. |

| Final Residue | > 450 | (Remaining Mass) | Formation of rhodium oxides. |

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes, based on the general decomposition patterns of metal carboxylates.

DSC measures the heat flow into or out of a sample as a function of temperature. It provides information on phase transitions such as melting and decomposition.

Table 2: Representative DSC Data for Rh2(TPA)4

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting | ~260 | ~263 | Endothermic | Solid-to-liquid phase transition. |

| Decomposition | > 270 | Varies | Exothermic | Onset of thermal decomposition. |

Disclaimer: The data in this table is hypothetical and based on the known melting point and the expected exothermic nature of decomposition for such complexes.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a compound like Rh2(TPA)4.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground Rh2(TPA)4 powder into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset and completion temperatures for each decomposition step and the percentage of mass loss.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.

-

Sample Preparation: Accurately weigh 2-5 mg of Rh2(TPA)4 into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.

Visualizing Experimental and Decomposition Pathways

The following diagram illustrates the logical flow of operations for assessing the thermal stability of Rh2(TPA)4.

Caption: Workflow for TGA and DSC analysis of Rh2(TPA)4.

Based on the general behavior of metal carboxylates, the thermal decomposition of Rh2(TPA)4 in an inert atmosphere is proposed to proceed via the sequential loss of its triphenylacetate ligands, ultimately leading to the formation of rhodium-containing species, likely metallic rhodium or rhodium oxides upon exposure to air at high temperatures. The bulky triphenylacetate ligands are expected to be released as a mixture of decomposition products.

References

Methodological & Application

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Catalyzed C-H Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise unreactive C-H bonds to construct complex molecular architectures efficiently.[1] Among the catalysts developed for these transformations, dirhodium(II) paddlewheel complexes are particularly effective, especially for reactions involving carbene or nitrene intermediates.[2][3]

Rhodium(II) triphenylacetate dimer, denoted as Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄, is a robust and versatile catalyst within this class.[4] Characterized by its paddlewheel structure with four bridging triphenylacetate ligands, the bulky steric profile of the ligands can influence reaction selectivity. Rh₂(TPA)₄ is highly effective in catalyzing the decomposition of diazo compounds and other nitrene precursors to generate transient rhodium-carbene and rhodium-nitrene intermediates, which then undergo subsequent C-H insertion or other transformations.[5]

This document provides an overview of the key applications, quantitative data, and detailed experimental protocols for C-H activation reactions catalyzed by this compound.

Key Applications

Rh₂(TPA)₄ is a valuable catalyst for several key C-H functionalization reactions, primarily through the generation of electrophilic metal-carbene and -nitrene intermediates.

-

C-H Insertion of Diazo Compounds: This is a hallmark application where Rh₂(TPA)₄ catalyzes the reaction of a diazo compound with a substrate containing a C-H bond. The catalyst facilitates the extrusion of dinitrogen (N₂) to form a rhodium-carbene, which then concertedly inserts into a C-H bond, forming a new C-C bond.[3] This method is widely used for the synthesis of lactams and other heterocycles via intramolecular C-H insertion.[6][7] The selectivity of these insertions is influenced by both electronic and steric factors.[3][8]

-

C-H Amination: Analogous to carbene insertion, Rh₂(TPA)₄ can catalyze the insertion of a nitrene moiety into a C-H bond to form a new C-N bond.[9] The nitrene is typically generated from precursors like sulfamate (B1201201) esters or azides.[5][10] While effective, it is worth noting that for certain challenging C-H amination reactions, other dirhodium catalysts with different ligand spheres, such as Rh₂(esp)₂, may offer superior performance in terms of yield and catalyst turnover.[5]

-

Cyclopropanation: When an alkene is present, the rhodium-carbene intermediate can undergo cyclopropanation in competition with or in place of C-H insertion. Rh₂(TPA)₄ is a competent catalyst for this transformation, providing access to cyclopropane-containing structures.

Mechanistic Overview and Visualizations

The generally accepted mechanism for Rh(II)-catalyzed C-H activation with diazo compounds involves three primary steps: 1) formation of a rhodium-carbene intermediate upon reaction with the diazo compound and loss of N₂, 2) insertion of the carbene into a C-H bond via a concerted, three-centered transition state, and 3) regeneration of the catalyst.[1][2][3]

Quantitative Data Summary

The choice of ligands on the dirhodium(II) catalyst plays a critical role in determining the selectivity of C-H insertion reactions. Catalysts with more electron-withdrawing ligands generally increase the electrophilicity of the carbene intermediate, which can favor certain insertion pathways. The following table illustrates the influence of different Rh(II) catalysts on the product ratio of 1,5 vs. 1,3 C-H insertion for a model diazo substrate. While not exclusively using Rh₂(TPA)₄, it demonstrates the key principle of ligand effects relevant to researchers selecting a catalyst.

Table 1: Catalyst Effect on the Selectivity of Intramolecular C-H Insertion [11]

| Entry | Catalyst | Solvent | Ratio (1,5-insertion : 1,3-insertion) |

| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 50 : 50 |

| 2 | Rh₂(O₂CCPh₃)₄ (Rh₂(TPA)₄) | CH₂Cl₂ | 48 : 52 |

| 3 | Rh₂(pfb)₄ | CH₂Cl₂ | 33 : 67 |

| 4 | Rh₂(OAc)₄ | Benzene | 50 : 50 |

| 5 | Rh₂(pfb)₄ | Benzene | 33 : 67 |

*pfb = perfluorobutyrate, a strongly electron-withdrawing group.

Detailed Experimental Protocols

The following section provides a representative, general procedure for an intramolecular C-H insertion reaction to synthesize a cyclic product from a diazo compound precursor.

Protocol 1: General Procedure for Rh₂(TPA)₄-Catalyzed Intramolecular C-H Insertion

Principle: This protocol describes the cyclization of a suitable α-diazo carbonyl compound via an intramolecular C-H insertion catalyzed by Rh₂(TPA)₄ to form a new carbocyclic or heterocyclic ring. The slow addition of the diazo substrate is crucial to maintain a low concentration of the reactive intermediate, minimizing side reactions.

Materials:

-

This compound (Rh₂(TPA)₄, CAS: 142214-04-8)

-

α-diazo carbonyl substrate (1.0 equiv)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) (sufficient to make a 0.01-0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) (for chromatography)

Equipment:

-

Oven-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and nitrogen or argon gas inlet

-

Syringe pump and gas-tight syringe

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Rh₂(TPA)₄ (0.01-0.02 equiv, 1-2 mol%).

-

Add anhydrous solvent (e.g., CH₂Cl₂) to the flask to dissolve the catalyst (final concentration of substrate will be ~0.1 M).

-

In a separate flask, prepare a solution of the α-diazo carbonyl substrate (1.0 equiv) in the same anhydrous solvent.

-

Draw the substrate solution into a gas-tight syringe and place it on a syringe pump.

-

Heat the reaction flask containing the catalyst to the desired temperature (typically room temperature to 40 °C).

-

Slowly add the solution of the diazo substrate to the stirred catalyst solution via the syringe pump over a period of 4-8 hours.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate or CH₂Cl₂.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.

⚠️ SAFETY INFORMATION: Diazo compounds are energetic and potentially explosive, especially in concentrated form or upon heating. They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including a safety shield. Avoid using ground-glass joints where possible.

Conclusion

This compound is a highly effective and widely used catalyst for C-H activation protocols, particularly for C-C and C-N bond formation via carbene and nitrene insertion reactions. Its bulky ligands can provide unique selectivity compared to other dirhodium(II) carboxylates. The operational simplicity, mild reaction conditions, and functional group tolerance make it a valuable tool for synthetic chemists in academic and industrial settings. For optimal results, researchers should consider screening various Rh(II) catalysts, as ligand electronics and sterics can significantly influence reaction efficiency and selectivity.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound | Others 16 | 142214-04-8 | Invivochem [invivochem.com]

- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium-Catalyzed C-H Amination - An Enabling Method for Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A chiral rhodium carboxamidate catalyst for enantioselective C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.pku.edu.cn [chem.pku.edu.cn]

Application Notes and Protocols: Asymmetric Cyclopropanation using Rh₂(triphenylacetate)₄ Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction